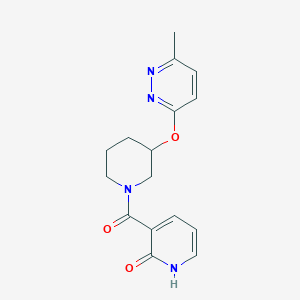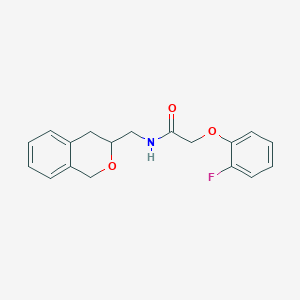
3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a compound that integrates various functional groups, highlighting its versatility and potential utility across diverse fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process. The initial step involves the formation of the 6-methylpyridazin-3-yl group through a series of chemical reactions. This is then linked to piperidine-1-carbonyl and further reacted with pyridin-2(1H)-one under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: : Scaling up to industrial production often requires optimization of reaction conditions to ensure cost-effectiveness, yield maximization, and purity. This may involve the use of high-throughput techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions could involve specific temperatures, pressures, and the presence of catalysts.
Major Products: : The primary products formed from these reactions depend on the reactants and conditions but typically involve modifications of the functional groups present on the compound.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across several fields:
Chemistry: : It can act as an intermediate in the synthesis of more complex molecules.
Biology: : It is studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: : Investigated for therapeutic potential, particularly in targeting specific biological pathways and diseases.
Industry: : Used in the development of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism by which 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, resulting in specific physiological or pharmacological outcomes.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to compounds like 6-methylpyridazin, pyridin-2(1H)-one, and piperidine derivatives, 3-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unique in its structural complexity and functional group diversity. This uniqueness makes it suitable for various specialized applications.
List of Similar Compounds
6-Methylpyridazin
Pyridin-2(1H)-one
Piperidine derivatives
This compound represents a significant area of study due to its multifaceted chemical properties and wide-ranging applications in scientific research.
Eigenschaften
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-6-7-14(19-18-11)23-12-4-3-9-20(10-12)16(22)13-5-2-8-17-15(13)21/h2,5-8,12H,3-4,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQOCVFFRTDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)
![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)

![N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2909209.png)



![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)
![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)

